molecular formula C14H24ClNO4 B1297202 1-Tert-butyl 2-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate CAS No. 909076-34-2

1-Tert-butyl 2-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate

Cat. No.: B1297202
CAS No.: 909076-34-2
M. Wt: 305.8 g/mol
InChI Key: JXSBVGITDYKWEC-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring substituted with tert-butyl, methyl, and 3-chloropropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 2-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate with 3-chloropropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 2-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the pyrrolidine ring or other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups .

Scientific Research Applications

1-Tert-butyl 2-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-tert-butyl 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: Similar structure with different substituents.

    tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate: Lacks the 3-chloropropyl group.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24ClNO4/c1-13(2,3)20-12(18)16-10-6-8-14(16,7-5-9-15)11(17)19-4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSBVGITDYKWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CCCCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327862
Record name NSC697382
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909076-34-2
Record name NSC697382
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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